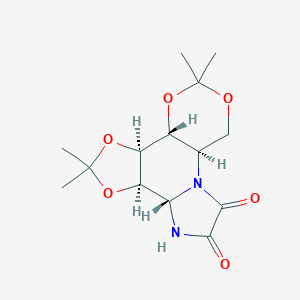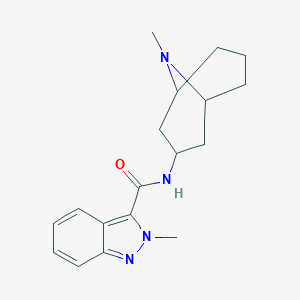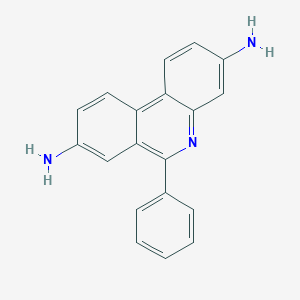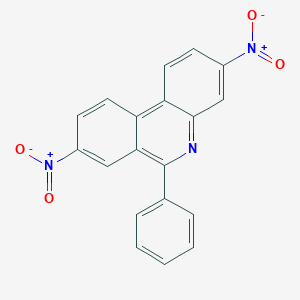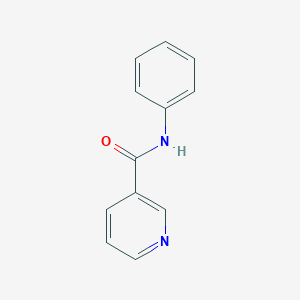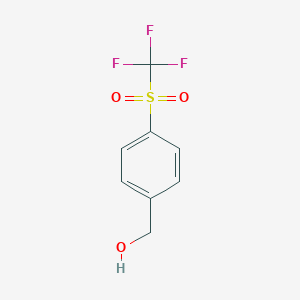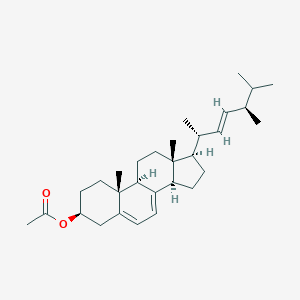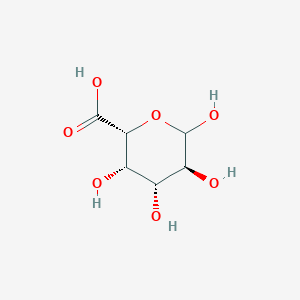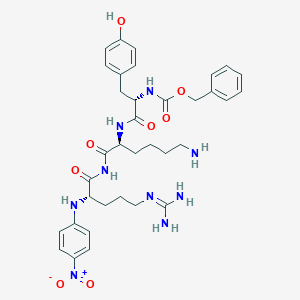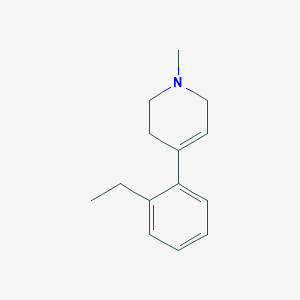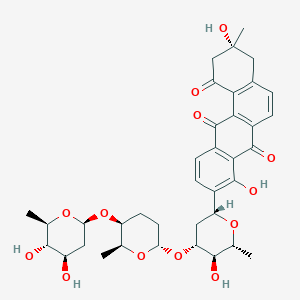
乌达霉素B
描述
Urdamycin B is a glycoside bacterial metabolite found in S. fradiae. It has antibacterial and anticancer activities, and is active against both Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The biosynthesis of Urdamycin B is accomplished by type II polyketide synthases (PKSs), which produce diverse polyketide chains by sequential condensation of the starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . UrdGTs were isolated from S. fradiae Tü2717 for the biosynthesis of Urdamycin .Molecular Structure Analysis
Urdamycin B has a molecular formula of C37H44O13, an average mass of 696.737 Da, and a monoisotopic mass of 696.278198 Da . The structure of Urdamycin B was established by comparing its spectra with those of Urdamycin A .Chemical Reactions Analysis
The biosynthesis of Urdamycin B involves the transfer of an olivose moiety from dNDP-olivose to rabelomycin and its analogue to generate Urdamycinone B and Aquayamycin . The aglycones Urdamycinone C, D, and E can be liberated by methanolysis of the corresponding Urdamycins .Physical And Chemical Properties Analysis
Urdamycin B contains a total of 100 bonds, including 56 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 7 six-membered rings, 3 ten-membered rings, 3 ketones (aromatic), 4 hydroxyl groups, 1 aromatic hydroxyl, and 3 secondary alcohols .科学研究应用
Medicine: Antitumor and Antibacterial Properties
Urdamycin B has been studied for its potential in medicine due to its antitumor and antibacterial properties . It belongs to the angucycline group of type II polyketide derived metabolites, which are known for their bioactivities, including cytostatic and enzyme inhibition functions. These properties make Urdamycin B a candidate for developing new anti-infective and antitumor agents.
Biotechnology: Enzyme Inhibition
In biotechnology, Urdamycin B’s enzyme inhibition capabilities are of interest. It has been shown to inhibit certain enzymes that are crucial in the pathogenesis of diseases . This application is significant in the development of enzyme inhibitors that can be used to treat various conditions.
Environmental Science: Marine-Derived Compounds
The environmental science application of Urdamycin B lies in its origin from marine-derived Streptomyces . The study of such compounds can lead to the discovery of novel bioactive substances that contribute to the understanding of marine biodiversity and its potential uses.
Agriculture: Antibiotic Properties
Urdamycin B’s antibiotic properties can be harnessed in agriculture to protect crops from bacterial infections . Its effectiveness against Gram-positive bacteria makes it a valuable asset in developing agricultural antibiotics.
Pharmacology: Drug Development
In pharmacology, Urdamycin B is explored for drug development due to its therapeutic potential against cancer and bacterial infections . Its role in the biosynthesis of aromatic polyketides is also significant in the context of creating new pharmacological agents.
Chemical Engineering: Glycosyltransferase Engineering
Urdamycin B is relevant in chemical engineering, particularly in the field of glycosyltransferase engineering . Glycosyltransferases are crucial in the biosynthesis of glycosylated natural products, and Urdamycin B’s involvement in this process makes it a focus for engineering enzymes for antibiotic diversification.
作用机制
Target of Action
Urdamycin B is an antibiotic derived from the metabolic products of Streptomyces fradiae . It effectively inhibits fungi and bacteria, and exhibits anti-proliferative activity against mouse leukemia cells L1210 . Its potential uses include research on cancer, bacterial, and fungal infections .
Mode of Action
It is known that the liberation of urdamycinone b, a component of urdamycin b, requires an alcohol-free medium to prevent its rearrangement to the naphthacenequinone . This suggests that Urdamycin B interacts with its targets in a specific manner that may involve structural rearrangements.
Biochemical Pathways
Urdamycin B is part of the angucycline group of antibiotics, which are produced by type II polyketide synthases (PKSs) . These PKSs produce highly diverse polyketide chains by sequential condensation of the starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The biosynthetic process of Urdamycin B involves the transfer of a rhodinose moiety and an olivose moiety to urdamycinone B sequentially .
Pharmacokinetics
It is known that the dosage of similar antibiotics, such as polymyxin b, should be adjusted according to renal function . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Urdamycin B may also be influenced by renal function.
Result of Action
Urdamycin B exhibits anti-proliferative activity against mouse leukemia cells L1210 . This suggests that it may have potential uses in cancer research.
Action Environment
The production of Urdamycin B is influenced by the environment of the producing organism, Streptomyces fradiae . The isolation of a mutant of S. fradiae that produces Urdamycin B in larger amounts was achieved via strain selection . This suggests that environmental factors can influence the production and, potentially, the action, efficacy, and stability of Urdamycin B.
未来方向
Significant progress has been made in the characterization and engineering of type II PKSs to produce novel products and improve product titers . Future research directions may include thorough characterization of the catalytic machinery of aromatic polyketides on different levels, such as structural and genetic levels, and the discovery of novel bioactive bacterial compounds .
属性
IUPAC Name |
(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIFZVNJLDNAV-VSYBRGMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146541 | |
| Record name | Urdamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urdamycin B | |
CAS RN |
104542-46-3 | |
| Record name | (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104542-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urdamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urdamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



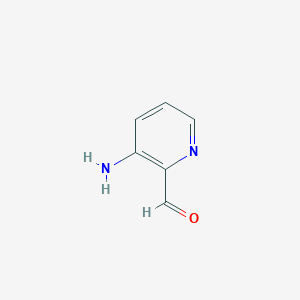
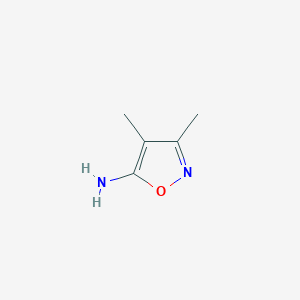
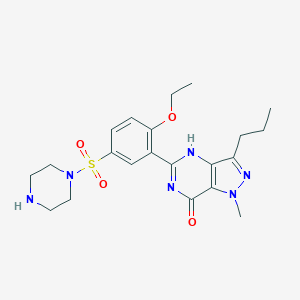
![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
